molecular formula C12H17ClF3N B1670339 Dexfenfluramine hydrochloride CAS No. 3239-45-0

Dexfenfluramine hydrochloride

Cat. No. B1670339
CAS RN: 3239-45-0
M. Wt: 267.72 g/mol
InChI Key: ZXKXJHAOUFHNAS-FVGYRXGTSA-N
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Description

Molecular Structure Analysis

The molecular formula of Dexfenfluramine hydrochloride is C12H16F3N . The average molecular weight is 231.2573 . The structure is similar to amphetamine but lacks any psychologically stimulating effects .

Scientific Research Applications

Interaction with Serotonin Receptors

Dexfenfluramine hydrochloride's interaction with serotonin receptors, especially 5-HT(2B) receptors, has been studied in the context of valvular heart disease. It has been proposed that stimulation of valvular 5-HT(2B) receptors by dexfenfluramine's metabolite, norfenfluramine, might contribute to valvular fibroplasia, a condition characterized by the proliferation of fibroblasts in heart valves. This interaction is similar to that observed in carcinoid disease and with ergot drugs (Fitzgerald et al., 2000).

Serotonergic Effects

Dexfenfluramine's serotonergic effects have been explored using human platelets as neuronal models. This research provides insights into the serotonergic action associated with dexfenfluramine administration, highlighting its potential mechanism of action in the body (Jagroop & Mikhailidis, 2000).

Effects on Gastrointestinal Serotonin and Contractility

A study focused on dexfenfluramine's effects on serotonin levels in the ileum and its impact on ileal contractility and oxidative stress. This research provides valuable information on the relationship between dexfenfluramine-induced changes in serotonin levels and gastrointestinal functions (Özer et al., 2005).

Role in Epilepsy Treatment

Dexfenfluramine has been explored as a potential treatment for drug-resistant epilepsy. Its serotonin agonist properties suggest a role in suppressing neuronal network excitability, which is relevant in epilepsy treatment (Grosso et al., 2001).

Influence on Obesity Treatment

The role of serotonin 5-HT2B receptors in dexfenfluramine's anorectic (appetite-suppressing) effects has been studied. This research contributes to understanding the molecular mechanisms involved in dexfenfluramine's action on feeding behavior and obesity treatment (Banas et al., 2011).

Protection Against Pulmonary Hypertension

Dexfenfluramine's potential protective role against pulmonary hypertension was investigated in a study involving rats. The findings suggest that dexfenfluramine might ameliorate pulmonary vascular disease under certain conditions (Mitani et al., 2002).

Safety And Hazards

In animal studies, pregnant animals given Dexfenfluramine had some babies born with problems . No well-controlled studies have been done in humans .

properties

IUPAC Name

(2S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKXJHAOUFHNAS-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H](C)CC1=CC(=CC=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048871
Record name Dexfenfluramine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexfenfluramine hydrochloride

CAS RN

3239-45-0
Record name (+)-Fenfluramine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3239-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexfenfluramine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003239450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexfenfluramine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-N-ethyl-α-methyl-m-(trifluoromethyl)phenethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.824
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXFENFLURAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM28L0FHNP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
194
Citations
KA Bever, PJ Perry - American journal of health-system …, 1997 - academic.oup.com
… of two 15-mg dexfenfluramine hydrochloride capsules, ingestion of an aqueous solution … dexfenfluramine hydrochloride 30 mg, and constant iv infusion of dexfenfluramine hydrochloride …
Number of citations: 32 academic.oup.com
C Rocher, C Jacquot, AM Gardier - Neuropharmacology, 1999 - Elsevier
… The following drugs and reagents were used: dexfenfluramine hydrochloride, kindly provided by the Institut de Recherches Internationales Servier (Courbevoie, France); fluoxetine …
Number of citations: 11 www.sciencedirect.com
CH Schenck, MW Mahowald - JAMA, 1996 - jamanetwork.com
To the Editor. —The Food and Drug Administration recently approved labeling of dexfenfluramine hydrochloride for the long-term treatment of obesity. Primary care physicians, not just …
Number of citations: 8 jamanetwork.com
A Gammaitoni, S Smith, B Boyd - Clinical Therapeutics, 2018 - Elsevier
Purpose Fenfluramine is being developed as a low-dose adjunctive treatment for seizures in patients with Dravet syndrome and other epileptic encephalopathies, including Lennox-…
Number of citations: 15 www.sciencedirect.com
UD McCann, LS Seiden, LJ Rubin, GA Ricaurte - Jama, 1997 - jamanetwork.com
… Obesity is an important clinical problem, and the use of dexfenfluramine hydrochloride for weight reduction has been widely publicized since its approval by the Food and Drug …
Number of citations: 146 jamanetwork.com
AS Gross, AC Phillips, J Boutagy… - Journal of Chromatography …, 1993 - Elsevier
A method to determine the concentration of dexfenfluramine and its active metabolite nordexfenfluramine in human urine from healthy volunteers is described utilising a high-…
Number of citations: 10 www.sciencedirect.com
VM Thorat, RK Gaonkar, KB Bhosale… - Indian J Physiol …, 2005 - academia.edu
Abstract: 5-hydroxytryptamine (5-HT) inhibits the synthesis and release of dopamine (DA) from rat nigrostriatal DAergic neurons. Dexfenfluramine releases 5-HT from brain 5-HTergic …
Number of citations: 5 www.academia.edu
JA Dolan, J Amchin, D Albano - JAMA, 1996 - jamanetwork.com
In Reply. —The letter from Drs Schenck and Mahowald that discusses the potential for serotonin syndrome when using dexfenfluramine hydrochloride (Redux) with other serotoninergic …
Number of citations: 0 jamanetwork.com
RM Suskind, MS Sothern, F Jalili, JN Udall… - Pediatric …, 1997 - nature.com
Methods to treat adolescent obesity include multi-disciplinary intervention programs and/or drug therapy. The protein-sparing modified fast (PSMF; protein intake 2.0 g/kg ideal body …
Number of citations: 0 www.nature.com
R Davidoff, A McTiernan, G Constantine… - Archives of internal …, 2001 - jamanetwork.com
… In preliminary smoking cessation studies, dexfenfluramine hydrochloride (D-fenfluramine) decreased food cravings, carbohydrate consumption, and withdrawal effects. Therefore, a …
Number of citations: 38 jamanetwork.com

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